![molecular formula C11H13ClN2 B2826723 2-(5-Chloropyridin-2-yl)-2-azabicyclo[2.2.1]heptane CAS No. 1467268-86-5](/img/structure/B2826723.png)
2-(5-Chloropyridin-2-yl)-2-azabicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Chloropyridin-2-yl)-2-azabicyclo[2.2.1]heptane, also known as CP-55940, is a synthetic cannabinoid compound that is structurally similar to delta-9-tetrahydrocannabinol (THC), the main psychoactive component of marijuana. CP-55940 is a potent agonist of the cannabinoid receptors, which are part of the endocannabinoid system in the human body. The endocannabinoid system plays a crucial role in regulating various physiological processes, such as pain sensation, appetite, mood, and immune function. CP-55940 has been widely used in scientific research to study the pharmacology and physiology of the endocannabinoid system.
Mécanisme D'action
2-(5-Chloropyridin-2-yl)-2-azabicyclo[2.2.1]heptane acts as a potent agonist of the cannabinoid receptors, particularly the CB1 receptor. The CB1 receptor is primarily located in the brain and is involved in the regulation of various physiological processes, such as pain sensation, mood, appetite, and memory. 2-(5-Chloropyridin-2-yl)-2-azabicyclo[2.2.1]heptane binds to the CB1 receptor with high affinity and activates it, leading to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the analgesic, anti-inflammatory, and anti-convulsant effects of 2-(5-Chloropyridin-2-yl)-2-azabicyclo[2.2.1]heptane.
Biochemical and Physiological Effects:
2-(5-Chloropyridin-2-yl)-2-azabicyclo[2.2.1]heptane has been shown to have a wide range of biochemical and physiological effects in animal models. It has been shown to reduce pain sensation in various models of acute and chronic pain. 2-(5-Chloropyridin-2-yl)-2-azabicyclo[2.2.1]heptane has also been shown to have anti-inflammatory effects, reducing inflammation in models of arthritis and inflammatory bowel disease. In addition, 2-(5-Chloropyridin-2-yl)-2-azabicyclo[2.2.1]heptane has been shown to have anti-convulsant effects in models of epilepsy. 2-(5-Chloropyridin-2-yl)-2-azabicyclo[2.2.1]heptane has also been shown to affect appetite regulation, mood, and memory.
Avantages Et Limitations Des Expériences En Laboratoire
2-(5-Chloropyridin-2-yl)-2-azabicyclo[2.2.1]heptane has several advantages as a tool for scientific research. It is a potent and selective agonist of the CB1 receptor, making it a valuable tool for studying the endocannabinoid system. 2-(5-Chloropyridin-2-yl)-2-azabicyclo[2.2.1]heptane has also been extensively studied and characterized, making it a reliable tool for scientific research. However, 2-(5-Chloropyridin-2-yl)-2-azabicyclo[2.2.1]heptane also has some limitations. It is a synthetic compound and may not accurately reflect the effects of endogenous cannabinoids. In addition, 2-(5-Chloropyridin-2-yl)-2-azabicyclo[2.2.1]heptane has a long half-life and may accumulate in tissues, leading to potential toxicity.
Orientations Futures
There are several future directions for research involving 2-(5-Chloropyridin-2-yl)-2-azabicyclo[2.2.1]heptane. One area of interest is the development of new drugs that target the endocannabinoid system for the treatment of various diseases, such as pain, inflammation, and epilepsy. Another area of interest is the study of the role of the endocannabinoid system in the regulation of mood and anxiety. In addition, there is ongoing research into the structure-activity relationship of cannabinoid compounds, with the goal of developing more selective and potent compounds for scientific research and therapeutic applications.
Méthodes De Synthèse
2-(5-Chloropyridin-2-yl)-2-azabicyclo[2.2.1]heptane can be synthesized through several different methods. One common method involves the condensation of 2,5-dimethoxybenzaldehyde with 2-azabicyclo[2.2.1]hept-5-en-3-one, followed by chlorination with thionyl chloride to yield the final product. Another method involves the reaction of 5-chloropyridine-2-carbaldehyde with 2-azabicyclo[2.2.1]hept-5-en-3-one in the presence of a Lewis acid catalyst, such as aluminum chloride.
Applications De Recherche Scientifique
2-(5-Chloropyridin-2-yl)-2-azabicyclo[2.2.1]heptane has been used extensively in scientific research to investigate the pharmacology and physiology of the endocannabinoid system. It has been shown to have potent analgesic, anti-inflammatory, and anti-convulsant effects in animal models. 2-(5-Chloropyridin-2-yl)-2-azabicyclo[2.2.1]heptane has also been used to study the role of the endocannabinoid system in various physiological processes, such as appetite regulation, mood, and memory. In addition, 2-(5-Chloropyridin-2-yl)-2-azabicyclo[2.2.1]heptane has been used as a tool to study the structure-activity relationship of cannabinoid compounds and to develop new drugs that target the endocannabinoid system.
Propriétés
IUPAC Name |
2-(5-chloropyridin-2-yl)-2-azabicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2/c12-9-2-4-11(13-6-9)14-7-8-1-3-10(14)5-8/h2,4,6,8,10H,1,3,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSDKRZRCYIRNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2C3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloropyridin-2-yl)-2-azabicyclo[2.2.1]heptane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(azepan-1-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2826640.png)
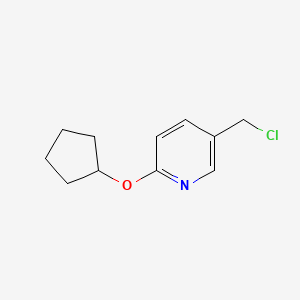

![2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2826645.png)
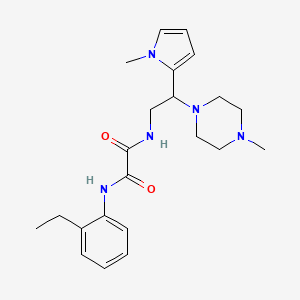
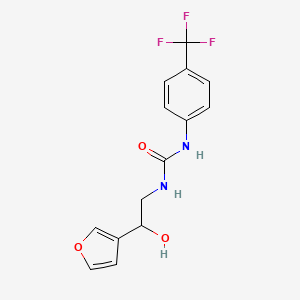
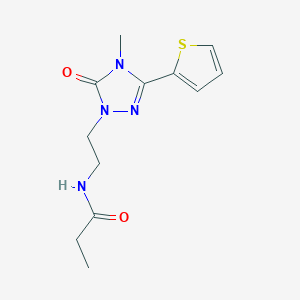

![2-[[1-(4-Methoxybenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2826655.png)
![(2E)-3-[(5-chloro-2-methylphenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2826656.png)
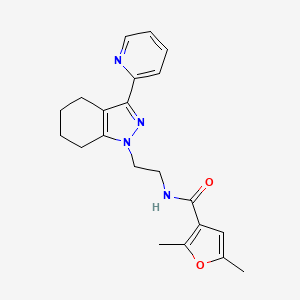
![1-[(4-methylphenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2826659.png)
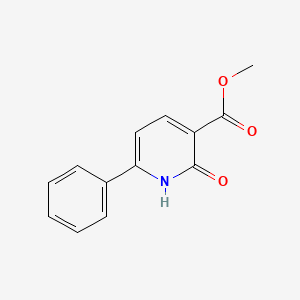
![N-(4-ethylphenyl)-2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2826663.png)